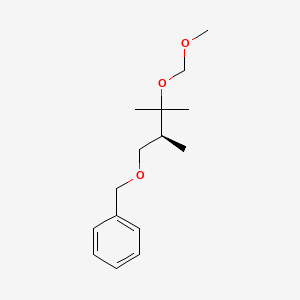
Benzyl 3-amino-3-deoxy-a-D-mannopyranoside HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride: is a chemical compound with the molecular formula C13H19NO5.ClH and a molecular weight of 305.76 g/mol . It is a derivative of mannopyranoside, characterized by the presence of an amino group at the third position and a benzyl group attached to the oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of mannopyranoside are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Amino Group: The protected mannopyranoside is then subjected to a reaction with an amine source to introduce the amino group at the third position.
Benzylation: The hydroxyl group at the desired position is benzylated using benzyl chloride in the presence of a base.
Deprotection: The protecting groups are removed to yield the final product, benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amino group or benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed:
Oxidation: Oxidized derivatives of the mannopyranoside.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino or benzyl groups.
科学研究应用
Chemistry: Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of glycosylated compounds and other carbohydrate derivatives.
Biology: In biological research, this compound is used to study carbohydrate-protein interactions. It is also employed in the synthesis of glycopeptides and glycoproteins, which are essential for understanding various biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique structure allows for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride involves its interaction with specific molecular targets. The amino group and benzyl group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- Benzyl 3-amino-3-deoxy-alpha-D-glucopyranoside hydrochloride
- Benzyl 3-amino-3-deoxy-alpha-D-galactopyranoside hydrochloride
- Benzyl 3-amino-3-deoxy-alpha-D-xylopyranoside hydrochloride
Comparison:
- Structural Differences: While these compounds share a similar core structure, the differences lie in the configuration of the sugar moiety (mannose, glucose, galactose, xylose).
- Chemical Properties: The presence of different sugar moieties can influence the solubility, reactivity, and overall chemical behavior of the compounds.
- Biological Activity: The biological activity of these compounds can vary based on their ability to interact with specific molecular targets. Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride may exhibit unique interactions due to the specific configuration of the mannose moiety.
属性
分子式 |
C13H20ClNO5 |
|---|---|
分子量 |
305.75 g/mol |
IUPAC 名称 |
4-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,5-diol;hydrochloride |
InChI |
InChI=1S/C13H19NO5.ClH/c14-10-11(16)9(6-15)19-13(12(10)17)18-7-8-4-2-1-3-5-8;/h1-5,9-13,15-17H,6-7,14H2;1H |
InChI 键 |
ANOGLYAFSWPUKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



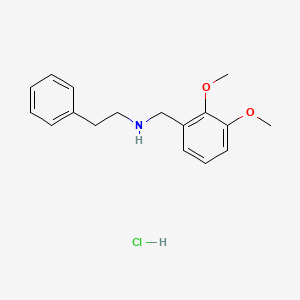
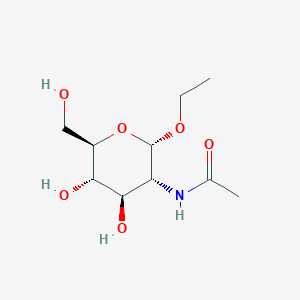
![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)
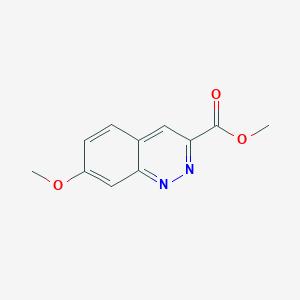

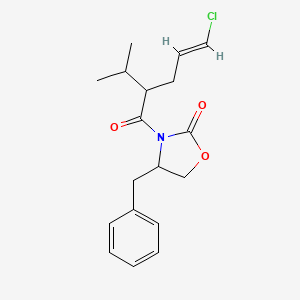
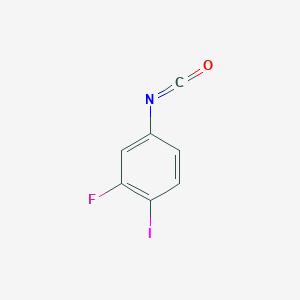

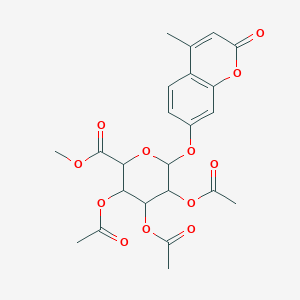

![Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)
